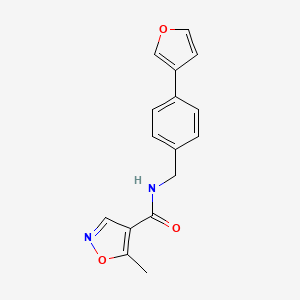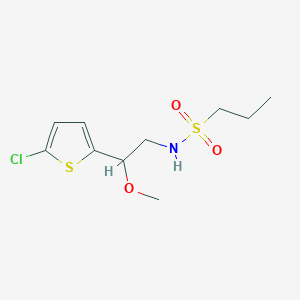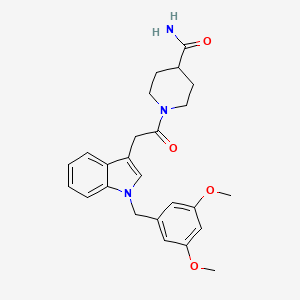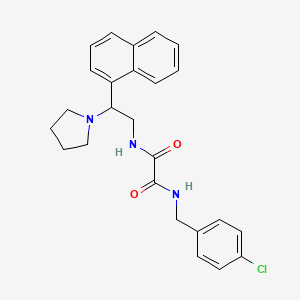
1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide” is a versatile material with immense potential for scientific exploration. It belongs to the class of 1,2,4-triazole-containing scaffolds, which are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as our compound of interest, often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
1,2,4-Triazoles, including our compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are extensively observed in nature and metabolic systems which are vital for living creatures .Chemical Reactions Analysis
1,2,4-Triazoles have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .作用機序
The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. This compound also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the target cells and tissues. In general, this compound has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. It has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has demonstrated potent biological activity in various assays. However, this compound has certain limitations as well. It has poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to fully elucidate its biological activity.
将来の方向性
There are several future directions for the study of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide. One potential area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the elucidation of the mechanism of action of this compound, which can help to design more targeted experiments to fully understand its biological activity. Additionally, this compound can be further studied for its potential applications in the treatment of various inflammatory and infectious diseases, as well as in cancer therapy.
合成法
The synthesis of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves the reaction of 2-fluorobenzylamine with 2-methylphenyl isocyanate in the presence of triethylamine. The resulting intermediate is then reacted with 4-methyl-1H-1,2,3-triazole-5-carboxylic acid to yield this compound. The reaction scheme is shown below:
科学的研究の応用
1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, this compound has demonstrated potent antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).
特性
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O/c1-11-7-3-5-9-14(11)19-17(23)16-12(2)22(21-20-16)15-10-6-4-8-13(15)18/h3-10H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSHGCIQPKOOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-bromobenzamide](/img/structure/B2793572.png)


![6-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2793576.png)
![N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2793577.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2793580.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2793584.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2793586.png)

![N-(3-acetylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2793589.png)
